N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chlorobenzo[d]thiazole moiety, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-chlorobenzenamine with a thioamide under acidic conditions to form the chlorobenzo[d]thiazole ring.
Acetylation of Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The chlorobenzo[d]thiazole intermediate is then coupled with the acetylated phenyl compound using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-((4-bromobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- N-(3-acetylphenyl)-2-((4-methylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Uniqueness
N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to the presence of the chlorobenzo[d]thiazole moiety, which may impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARXJRUJANZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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